L-Lysine-15N-1 (dihydrochloride)
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Overview
Description
L-Lysine-15N-1 (dihydrochloride) is a stable isotope-labeled compound of L-Lysine, an essential amino acid. This compound is labeled with nitrogen-15, a stable isotope of nitrogen, which makes it particularly useful in various scientific research applications. L-Lysine plays a crucial role in human health, including connective tissue formation, carnitine synthesis, energy production, and immune function maintenance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine-15N-1 (dihydrochloride) involves the incorporation of nitrogen-15 into the L-Lysine molecule. This can be achieved through various synthetic routes, including the use of nitrogen-15 labeled precursors in the biosynthesis of L-Lysine. The reaction conditions typically involve controlled environments to ensure the incorporation of the stable isotope without compromising the integrity of the L-Lysine molecule .
Industrial Production Methods
Industrial production of L-Lysine-15N-1 (dihydrochloride) involves large-scale fermentation processes using genetically modified microorganisms that can incorporate nitrogen-15 into the L-Lysine structure. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
L-Lysine-15N-1 (dihydrochloride) can undergo various chemical reactions, including:
Oxidation: L-Lysine can be oxidized to form various derivatives, including hydroxylysine.
Reduction: Reduction reactions can modify the functional groups in L-Lysine.
Substitution: Substitution reactions can introduce different functional groups into the L-Lysine molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions include hydroxylysine, reduced lysine derivatives, and various substituted lysine compounds. These products have different properties and applications in scientific research .
Scientific Research Applications
L-Lysine-15N-1 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of lysine metabolism.
Biology: Utilized in protein labeling and quantification studies to investigate protein synthesis and degradation.
Medicine: Applied in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of lysine-based drugs.
Industry: Employed in the production of labeled compounds for various industrial applications, including the development of new materials and chemicals
Mechanism of Action
L-Lysine-15N-1 (dihydrochloride) exerts its effects through the same mechanisms as unlabeled L-Lysine. It is involved in protein synthesis, where it is incorporated into proteins during translation. The nitrogen-15 label allows researchers to track the incorporation and metabolism of L-Lysine in various biological systems. The molecular targets and pathways involved include the lysine biosynthesis pathway, protein synthesis machinery, and various enzymes that utilize lysine as a substrate .
Comparison with Similar Compounds
L-Lysine-15N-1 (dihydrochloride) is unique due to its stable isotope label, which distinguishes it from other lysine compounds. Similar compounds include:
L-Lysine-13C6 dihydrochloride: Labeled with carbon-13, used in similar research applications.
L-Lysine-d3 hydrochloride: Labeled with deuterium, used in studies involving hydrogen-deuterium exchange.
L-Lysine-15N2 hydrochloride: Labeled with two nitrogen-15 atoms, providing additional labeling options for complex studies
These similar compounds offer different labeling options, allowing researchers to choose the most appropriate label for their specific studies. The uniqueness of L-Lysine-15N-1 (dihydrochloride) lies in its single nitrogen-15 label, which provides a balance between labeling efficiency and cost .
Properties
Molecular Formula |
C6H16Cl2N2O2 |
---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
(2S)-2-amino-6-(15N)azanylhexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i7+1;; |
InChI Key |
JBBURJFZIMRPCZ-KFNDHIBDSA-N |
Isomeric SMILES |
C(CC[15NH2])C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origin of Product |
United States |
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